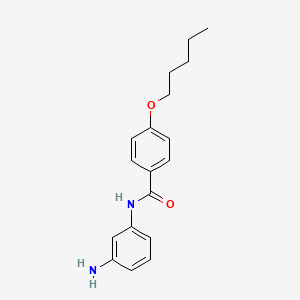
N-(3-Aminophenyl)-4-(pentyloxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Aminophenyl)-4-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-Aminophenyl)-4-(pentyloxy)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an amine group and a pentyloxy chain attached to a benzamide framework. Its molecular formula is C17H24N2O2, with a molecular weight of approximately 288.39 g/mol. The presence of the pentyloxy group significantly influences its lipophilicity, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting various biochemical pathways. For instance, it can bind to active sites on target proteins, altering their conformation and function.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. Studies suggest that modifications in the benzamide structure can enhance anticancer efficacy against various cancer cell lines .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and viral infections .
- Protein Interaction Studies : It is utilized in studies examining protein interactions, which are critical for understanding cellular processes and disease mechanisms .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound analogs on human breast cancer cell lines. The results indicated that certain structural modifications led to enhanced potency, with IC50 values in the nanomolar range against estrogen receptor-positive (ER+) cancer cells .
Case Study 2: Enzyme Inhibition
Another research effort focused on the compound's role as an inhibitor of DNA methyltransferases (DNMTs). It was found that specific analogs exhibited significant cytotoxicity against leukemia cells, suggesting potential therapeutic applications in epigenetic regulation .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components. A comparative analysis of various analogs reveals the following insights:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Amine group, pentyloxy chain | Anticancer, enzyme inhibition |
| N-(3-Aminophenyl)-2-(hexyloxy)benzamide | Hexyloxy chain instead of pentyloxy | Enhanced lipophilicity |
| N-(4-Aminophenyl)-2-(pentyloxy)benzamide | Different amine position | Varying anticancer activity |
The SAR studies indicate that variations in the substituent groups can lead to significant changes in biological activity, emphasizing the importance of structural optimization in drug design.
科学研究应用
Medicinal Chemistry
N-(3-Aminophenyl)-4-(pentyloxy)benzamide has shown potential in the following areas:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, its structural analogs have demonstrated significant anticancer properties in vitro .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways is currently under investigation .
Biochemical Research
- Enzyme Modulation : this compound has been studied for its effects on various enzymes. It may act as an enzyme inhibitor, impacting metabolic pathways critical for cellular function .
- Protein Interactions : The compound is utilized in proteomics research to study protein interactions and enzyme kinetics, providing insights into cellular processes .
Chemical Synthesis
- Reagent in Organic Synthesis : This compound serves as a reagent in organic synthesis and catalysis studies, facilitating the development of new materials and chemical processes .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound and its analogs:
- Anticancer Studies : Research demonstrated that derivatives of the compound inhibited the growth of various cancer cell lines, suggesting its potential as a therapeutic agent .
- Antimicrobial Evaluation : Metal complexes derived from related compounds have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
属性
IUPAC Name |
N-(3-aminophenyl)-4-pentoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-3-4-12-22-17-10-8-14(9-11-17)18(21)20-16-7-5-6-15(19)13-16/h5-11,13H,2-4,12,19H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEGTXINPWTJKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














